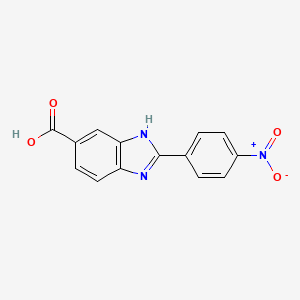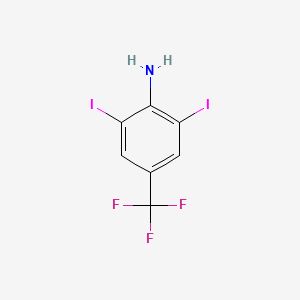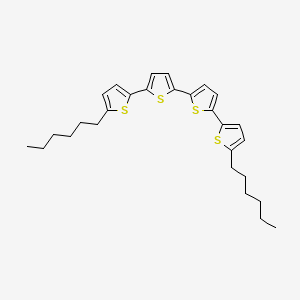
5,5'''-ジヘキシル-2,2':5',2'':5'',2'''-クアターチオフェン
概要
説明
5,5’‘’-Dihexyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: is an organic compound belonging to the family of oligothiophenes. It is characterized by its four thiophene rings, which are conjugated and substituted with hexyl groups at the 5 and 5’‘’ positions. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
科学的研究の応用
Chemistry: 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is widely used in the development of organic semiconductors. Its conjugated structure allows for efficient charge transport, making it suitable for use in OFETs and OPVs .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in biosensors and bioelectronics .
Industry: In the industrial sector, this compound is used in the fabrication of flexible electronic devices, including displays and sensors. Its stability and electronic properties make it a valuable material for next-generation electronic applications .
作用機序
Target of Action
5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is primarily used in the field of organic electronics, specifically in organic field-effect transistors (OFETs) . Its primary target is the active layer in semiconductors .
Mode of Action
This compound acts as a donor-acceptor molecule in organic electronic devices . It interacts with its targets by contributing to the charge transport in the active layer of the semiconductor .
Biochemical Pathways
As an organic semiconductor, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene doesn’t directly interact with biological pathways. Instead, it plays a crucial role in the electronic pathways of OFETs, affecting the charge transport and overall performance of the device .
Result of Action
The use of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene in OFETs can result in improved device performance. It contributes to the field mobility of the device, a key parameter in semiconductor performance .
Action Environment
The action of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, the performance of the OFETs can be influenced by factors such as the quality of the active layer, the device architecture, and the operating conditions .
生化学分析
Biochemical Properties
5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene plays a significant role in biochemical reactions, particularly in the context of organic electronics. It interacts with various enzymes, proteins, and other biomolecules, facilitating charge transport and enhancing the efficiency of electronic devices. The compound’s interaction with biomolecules is primarily through π-π stacking and van der Waals forces, which stabilize the molecular structure and improve its semiconducting properties .
Cellular Effects
The effects of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate charge transport can impact the electrical properties of cells, potentially altering their physiological responses. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The compound’s conjugated π-electron system allows it to interact with nucleic acids, potentially influencing gene expression. These interactions are crucial for its role in organic electronic devices, where it enhances charge transport and device performance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to degradation. This degradation can affect its semiconducting properties and, consequently, its performance in electronic devices .
Dosage Effects in Animal Models
The effects of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene vary with different dosages in animal models. At low doses, the compound may enhance cellular function by improving charge transport and metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, potentially disrupting cellular processes and causing oxidative stress. These threshold effects are crucial for determining the optimal dosage for its application in organic electronics .
Metabolic Pathways
5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s presence can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for optimizing its use in organic electronic devices and ensuring its biocompatibility .
Transport and Distribution
Within cells and tissues, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its function in electronic devices. The compound’s ability to efficiently transport charges is enhanced by its interaction with cellular transporters, ensuring its effective distribution within the cellular environment .
Subcellular Localization
The subcellular localization of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is crucial for optimizing its performance in organic electronic devices and ensuring its compatibility with cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene typically involves the Stille coupling reaction. This reaction is performed between a dihexyl-substituted thiophene and a halogenated thiophene derivative. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate, and an organic solvent such as toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
類似化合物との比較
- 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene
- 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-sexithiophene
- 5,5’‘’-Bis(3-hexyl-2-thienyl)-2,2’-bithiophene
Comparison:
- 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene: Similar structure but with different substitution pattern, affecting its electronic properties.
- 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-sexithiophene: Contains six thiophene rings, offering higher conjugation and potentially better electronic properties.
- 5,5’‘’-Bis(3-hexyl-2-thienyl)-2,2’-bithiophene: Shorter conjugation length, which may result in different electronic characteristics .
特性
IUPAC Name |
2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34S4/c1-3-5-7-9-11-21-13-15-23(29-21)25-17-19-27(31-25)28-20-18-26(32-28)24-16-14-22(30-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJQHEPGNCWZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222342 | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132814-92-7 | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132814-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene in conjunction with graphene in the presented research?
A1: The research explores the use of 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene (HEX-4T-HEX) as an organic semiconductor inkjet-printed onto graphene to create photosensitive junctions []. These junctions form the basis for potential applications in photonics and electronics. HEX-4T-HEX is a suitable candidate due to its semiconducting properties and its ability to be deposited using inkjet printing, allowing for precise and scalable device fabrication.
Q2: How does UV treatment affect the interaction between graphene and 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene?
A2: The research highlights that UV treatment of the graphene surface prior to the deposition of HEX-4T-HEX plays a crucial role in the fabrication process []. The UV treatment alters the hydrophobic properties of graphene, influencing its interaction with the organic molecule and impacting the performance of the resulting junction. This modification likely affects the adhesion and morphology of the printed HEX-4T-HEX on the graphene surface.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


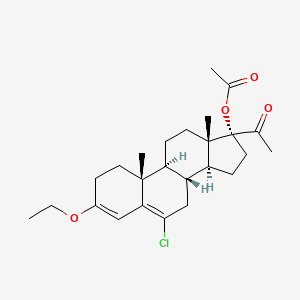

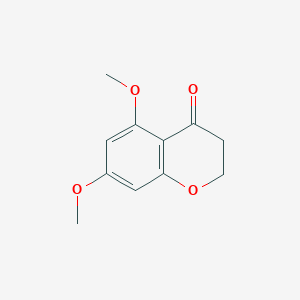


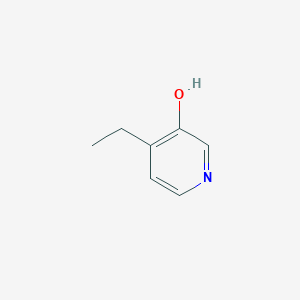

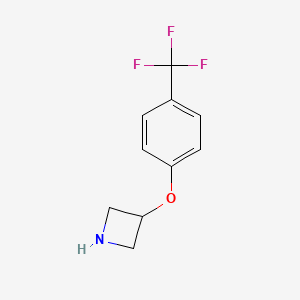
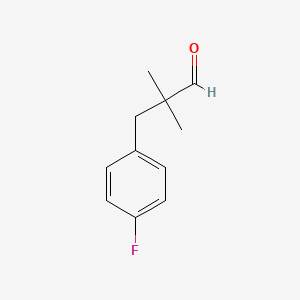


![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
